molecular formula C20H16N2O3 B11323438 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide

Cat. No.: B11323438
M. Wt: 332.4 g/mol
InChI Key: IHAUCAYLBCUESG-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a naphthalene moiety. The presence of these structural features imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with an appropriate carboxylic acid derivative can yield the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce hydroxylated benzoxazine compounds .

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives and naphthalene-based molecules. Examples include:

Uniqueness

What sets N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide apart is its specific combination of structural features, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C20H16N2O3/c1-12-19(23)22-17-11-14(9-10-18(17)25-12)21-20(24)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H,21,24)(H,22,23)

InChI Key

IHAUCAYLBCUESG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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